3,7,10-Triazaspiro[5.6]dodecan-9-one dihydrochloride
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Overview
Description
3,7,10-Triazaspiro[5.6]dodecan-9-one dihydrochloride is a chemical compound with the molecular formula C9H19Cl2N3O It is a spiro compound, characterized by a unique structure where two rings are connected through a single atom
Preparation Methods
The synthesis of 3,7,10-Triazaspiro[5.6]dodecan-9-one dihydrochloride involves multiple steps. One common synthetic route includes the reaction of appropriate amines with cyclic ketones under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure conditions to ensure the formation of the spiro structure. Industrial production methods may involve large-scale reactions in reactors with continuous monitoring and optimization of reaction parameters to achieve high yield and purity .
Chemical Reactions Analysis
3,7,10-Triazaspiro[5.6]dodecan-9-one dihydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
3,7,10-Triazaspiro[5.6]dodecan-9-one dihydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: It is used in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of 3,7,10-Triazaspiro[5.6]dodecan-9-one dihydrochloride involves its interaction with specific molecular targets and pathways. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
3,7,10-Triazaspiro[5.6]dodecan-9-one dihydrochloride can be compared with other similar compounds, such as:
7-Methyl-3,7,11-triazaspiro[5.6]dodecan-12-one: This compound has a similar spiro structure but with different substituents, leading to different chemical and biological properties.
9-Methyl-3,9-diazaspiro[5.6]dodecan-10-one dihydrochloride: This compound also has a spiro structure but with variations in the ring size and substituents.
The uniqueness of this compound lies in its specific structure and the resulting properties, making it suitable for particular applications .
Properties
IUPAC Name |
3,7,10-triazaspiro[5.6]dodecan-9-one;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17N3O.2ClH/c13-8-7-12-9(3-6-11-8)1-4-10-5-2-9;;/h10,12H,1-7H2,(H,11,13);2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPGMOJBGYJQDRG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC12CCNC(=O)CN2.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19Cl2N3O |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.17 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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